DPP III Inhibition: Propioxatin B Demonstrates Superior Affinity Compared to Propioxatin A
In a purified enzyme assay using DPP III from rat brain soluble fraction, Propioxatin B (Ki = 5.6 nM) exhibited a 2.3-fold higher binding affinity compared to its direct structural analog Propioxatin A (Ki = 13 nM) [1]. This direct comparison highlights that the methyl-substituted N-acyl moiety in Propioxatin B enhances interaction with the DPP III active site.
| Evidence Dimension | Binding Affinity (Ki) for DPP III |
|---|---|
| Target Compound Data | 5.6 nM |
| Comparator Or Baseline | Propioxatin A: 13 nM |
| Quantified Difference | 2.3-fold higher affinity (lower Ki) |
| Conditions | DPP III purified from the soluble fraction of rat brain [1] |
Why This Matters
This quantifiable difference in potency for DPP III directly informs procurement decisions for studies focused on this specific pathway in pain and oxidative stress regulation.
- [1] M. Abramić, D. Agić, Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin, Molecules, 2022, 27(9), 3006. View Source
